((Difluoroiodomethyl)sulfonyl)benzene
Overview
Description
((Difluoroiodomethyl)sulfonyl)benzene: is an iodinated aromatic sulfonamide with the molecular formula C7H5F2IO2S and a molecular weight of 318.08 g/mol . This compound is characterized by the presence of a difluoroiodomethyl group attached to a benzene ring through a sulfonyl linkage. It is typically found as a light-yellow to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: ((Difluoroiodomethyl)sulfonyl)benzene can be synthesized through a catalytic stereoselective method . The process involves the introduction of the difluoroiodomethyl group to the benzene ring via a sulfonyl linkage. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar catalytic methods. The process is designed to ensure consistency in product quality and to meet the demands of various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: ((Difluoroiodomethyl)sulfonyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide and potassium hydroxide are commonly used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated benzene derivatives and nitrobenzene derivatives.
Nucleophilic Substitution: Products include substituted sulfonamides and other aromatic compounds.
Scientific Research Applications
Chemistry: ((Difluoroiodomethyl)sulfonyl)benzene is used as a pharmaceutical intermediate due to its nucleophilic properties . It is also employed in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology and Medicine: In biological and medical research, this compound is utilized for its potential therapeutic properties. It serves as a building block for the development of new drugs and bioactive molecules .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the development of advanced materials and industrial processes .
Mechanism of Action
Mechanism: ((Difluoroiodomethyl)sulfonyl)benzene exerts its effects through interactions with molecular targets, primarily involving electrophilic and nucleophilic substitution reactions . The presence of the difluoroiodomethyl group enhances its reactivity, allowing it to participate in various chemical transformations.
Molecular Targets and Pathways: The compound targets specific molecular sites on aromatic rings, facilitating the formation of new chemical bonds. This reactivity is harnessed in the synthesis of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
Difluoromethylsulfonylbenzene: Similar in structure but lacks the iodine atom.
Iodomethylsulfonylbenzene: Contains an iodine atom but lacks the fluorine atoms.
Trifluoromethylsulfonylbenzene: Contains three fluorine atoms instead of two.
Uniqueness: ((Difluoroiodomethyl)sulfonyl)benzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and properties. This combination enhances its utility in various chemical and industrial applications .
Properties
IUPAC Name |
[difluoro(iodo)methyl]sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDDCLPIKKOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)(F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478834 | |
Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802919-90-0 | |
Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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